molecular formula C5H6N2O2S B1584339 Pyridine-3-sulfonamide CAS No. 2922-45-4

Pyridine-3-sulfonamide

Cat. No. B1584339
Key on ui cas rn: 2922-45-4
M. Wt: 158.18 g/mol
InChI Key: NKFLEFWUYAUDJV-UHFFFAOYSA-N
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Patent
US07928140B2

Procedure details

Pyridine-3-sulfonyl chloride HCl (647.2 mg, 3.023 mmol) was suspended in DCM (9.0 mL) and NH3 (5 mL, 7N in MeOH, 35 mmol) was added. The reaction was stirred at RT under nitrogen for 50 minutes and then filtered, and the solid was washed with DCM. The filtrate was concentrated and dried under high vacuum to provide pyridine-3-sulfonamide (477 mg, 91% yield). MS (ESI pos. ion) m/z: 159 (MH+). Calculated exact mass for C5H6N2O2S: 158.
Quantity
647.2 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8](Cl)(=[O:10])=[O:9])[CH:3]=1.[NH3:12]>C(Cl)Cl>[N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8]([NH2:12])(=[O:10])=[O:9])[CH:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
647.2 mg
Type
reactant
Smiles
Cl.N1=CC(=CC=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
9 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT under nitrogen for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid was washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
N1=CC(=CC=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 477 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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